molecular formula C35H44ClN3O7 B12421700 cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride)

cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride)

Cat. No.: B12421700
M. Wt: 654.2 g/mol
InChI Key: ODXVAVBHPLBADB-REWMPJQUSA-N
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Description

cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is a chemical compound that consists of an inhibitor of apoptosis protein (IAP) ligand targeting the E3 ubiquitin ligase, combined with a proteolysis-targeting chimera (PROTAC) linker. This compound is primarily utilized in the development of specific and non-genetic IAP-dependent protein erasers (SNIPERs), which are molecular tools for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the conjugation of an IAP ligand with a PROTAC linker. The synthetic route typically includes the following steps:

    Formation of the IAP Ligand: The IAP ligand is synthesized through a series of organic reactions, including amide bond formation and esterification.

    Linker Attachment: The PROTAC linker is attached to the IAP ligand through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the chemical reactions.

    Purification and Crystallization: The compound is purified through industrial-scale chromatography and crystallization techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development.

Scientific Research Applications

cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) involves the recruitment of the E3 ubiquitin ligase by the IAP ligand. This recruitment leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The PROTAC linker facilitates the formation of a ternary complex between the target protein, the E3 ligase, and the compound, leading to efficient protein degradation .

Comparison with Similar Compounds

Similar Compounds

    cIAP1 Ligand-Linker Conjugates 33 (Hydrochloride): Another compound targeting the E3 ubiquitin ligase with a similar mechanism of action.

    von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Compounds targeting the VHL E3 ligase for protein degradation.

    MDM2 Ligand-Linker Conjugates: Compounds targeting the MDM2 E3 ligase for protein degradation.

Uniqueness

cIAP1 Ligand-Linker Conjugates 11 (Hydrochloride) is unique due to its specific targeting of the cIAP1 E3 ubiquitin ligase, making it a valuable tool for studying and manipulating protein degradation pathways. Its design allows for precise control over protein degradation, which is crucial for both basic research and therapeutic applications .

Properties

Molecular Formula

C35H44ClN3O7

Molecular Weight

654.2 g/mol

IUPAC Name

2-(2-aminoethoxy)ethyl (2R)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C35H43N3O7.ClH/c1-23(2)20-31(34(41)44-19-18-43-17-16-36)37-33(40)32(39)30(21-24-10-4-3-5-11-24)38-35(42)45-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29;/h3-15,23,29-32,39H,16-22,36H2,1-2H3,(H,37,40)(H,38,42);1H/t30-,31-,32+;/m1./s1

InChI Key

ODXVAVBHPLBADB-REWMPJQUSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)OCCOCCN)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Canonical SMILES

CC(C)CC(C(=O)OCCOCCN)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O.Cl

Origin of Product

United States

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